7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol

Biomonitoring Exposure Assessment Toxicology

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol (CAS 94849-97-5) is a polycyclic aromatic hydrocarbon (PAH) derivative and a hydroxylated tetrahydro-metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP). It belongs to a class of compounds known as tetrahydrotetrols, which are formed during the metabolic activation of BaP to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 94849-97-5
Cat. No. B12789882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol
CAS94849-97-5
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
InChIInChI=1S/C20H16O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-5,7,9-10,16,21H,6,8,11H2
InChIKeyWJDNKJGWMKTBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol: A Key Benzo[a]pyrene Metabolite and Analytical Standard for Environmental Carcinogen Research


7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol (CAS 94849-97-5) is a polycyclic aromatic hydrocarbon (PAH) derivative and a hydroxylated tetrahydro-metabolite of the ubiquitous environmental carcinogen benzo[a]pyrene (BaP). It belongs to a class of compounds known as tetrahydrotetrols, which are formed during the metabolic activation of BaP to its ultimate carcinogenic form, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) [1]. As a mono-hydroxy derivative of the tetrahydrobenzo[a]pyrene skeleton, this compound serves as a critical analytical standard for quantifying BaP metabolic flux and DNA adduct formation in toxicology and environmental exposure studies [2].

Why 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol Cannot Be Substituted with Generic BaP Metabolites or Simple PAH Standards


Procuring a generic 'benzo[a]pyrene metabolite standard' or a simpler hydroxylated PAH such as 3-hydroxybenzo[a]pyrene will not suffice for applications requiring precise quantification of the tetrahydrotetrol pathway. 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol possesses a unique chromatographic retention time and mass spectral fragmentation pattern that is distinct from other BaP hydroxylated metabolites and the fully oxidized tetraols [1]. Its specific molecular mass of 272.34 g/mol and the presence of a single hydroxyl group on a partially saturated ring system differentiate it from the more abundant and commercially available 3-hydroxybenzo[a]pyrene (mass 268.3) and the BPDE-derived tetrols (mass 320.3) . Analytical methods for urinary biomarker quantification, such as the validated GC-NICI-MS/MS assay for BaP-tetrols, rely on the exact mass and structural fidelity of this compound as a precursor or calibration standard to ensure method accuracy and reproducibility; substitution leads to erroneous exposure estimates and invalid biomarker correlations [1].

Quantitative Evidence for Selecting 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol as an Analytical Standard or Research Tool


Specific Urinary Concentration as a Biomarker for Combustible Tobacco Exposure

In a validated GC-NICI-MS/MS study, the urinary concentration of the BPDE hydrolysis product (+)-BPT I-1 (which shares the 7,8,9,10-tetrahydrobenzo[a]pyrene core structure with the 9-ol metabolite) was quantified in different populations. The mean concentration in users of combustible cigarettes was 0.023 ± 0.016 nmol/mol creatinine, which was significantly elevated (p < 0.001) compared to levels in non-users and users of potentially reduced-risk products, which were all below the method's lower limit of quantification (LLOQ) of 50 pg/L [1]. This provides a quantitative baseline and demonstrates the compound's utility as a sensitive biomarker for specific exposure scenarios.

Biomonitoring Exposure Assessment Toxicology

Superior Specificity in Differentiating Metabolic Activation from Detoxification Pathways

Comparative analysis of urinary metabolites reveals that the major BaP detoxification product, 3-hydroxybenzo[a]pyrene (3-OH-BaP), is present at significantly higher concentrations than the tetrol biomarker in most study subjects [1]. Despite its lower absolute concentration, the tetrol pathway (represented by BPT I-1) provides more direct information on an individual's metabolic activation to the ultimate carcinogen BPDE. The use of 7,8,9,10-tetrahydrobenzo(a)pyren-9-ol as an analytical standard ensures the specific measurement of this activation pathway, avoiding the confounding influence of the more abundant detoxification metabolites.

Metabolic Profiling Carcinogenesis Analytical Chemistry

Quantitative Range of Urinary Tetrol Concentrations in Occupationally Exposed Populations

In occupationally exposed workers, urinary levels of the tetrol biomarker reach significantly higher concentrations compared to the general population. The same GC-NICI-MS/MS method quantified BPT I-1 levels in six occupationally exposed individuals at a mean concentration of 844.2 ± 336.7 pg/L [1]. This establishes a quantifiable benchmark for high-exposure scenarios, providing a clear reference range for analytical methods that rely on 7,8,9,10-tetrahydrobenzo(a)pyren-9-ol as a calibration standard.

Occupational Health Exposure Assessment Biomonitoring

Physical Properties Essential for Analytical Method Development and Procurement Specifications

The compound's predicted physicochemical parameters include a density of 1.3±0.1 g/cm³, a boiling point of 504.1±39.0 °C at 760 mmHg, an enthalpy of vaporization of 81.4±3.0 kJ/mol, and a predicted pKa of 14.76±0.20 . These values are distinct from other common BaP metabolite standards; for example, 3-hydroxybenzo[a]pyrene has a reported melting point of 207-209 °C [1], highlighting significant differences in handling, solubility, and chromatographic behavior.

Analytical Chemistry Physical Chemistry Quality Control

Key Application Scenarios for Procuring 7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol in Analytical and Toxicological Workflows


Calibration Standard for Urinary Biomonitoring of Benzo[a]pyrene Exposure

This compound is essential for developing and validating quantitative analytical methods, such as GC-MS/MS or LC-MS/MS, for the measurement of BaP tetrols in human urine. Its use as a high-purity standard ensures the accurate quantification of the BPDE activation pathway, which is critical for distinguishing combustible tobacco users from non-users and for assessing occupational PAH exposure, as evidenced by the significant concentration differences observed between these groups [1].

Reference Material for Metabolic Pathway Elucidation in Carcinogenesis Research

Researchers studying the metabolic activation of benzo[a]pyrene in in vitro or in vivo models can use this compound as a chromatographic or mass spectral reference to confirm the formation of tetrahydrotetrol intermediates. This allows for the specific tracing of the diol-epoxide pathway, which is directly linked to DNA adduct formation and carcinogenic initiation, as opposed to the more abundant but less informative detoxification metabolites [1].

Precursor for Synthesis of DNA Adduct Standards and Derivatives

7,8,9,10-Tetrahydrobenzo(a)pyren-9-ol serves as a valuable starting material or synthetic precursor for the preparation of stable isotope-labeled internal standards or DNA adducts (e.g., BPDE-N2-dG adducts). Its defined stereochemistry and purity are critical for generating reference materials used in the absolute quantification of BaP-DNA damage in tissues and for mechanistic studies of nucleotide excision repair [1].

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